3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . This compound is part of the pyrrolidine class of heterocyclic compounds and is characterized by the presence of a bromine atom, a propyl group, and a phenoxy group attached to a pyrrolidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-propylphenol and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The 4-bromo-2-propylphenol reacts with pyrrolidine to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-(4-Bromo-2-propylphenoxy)pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s purity and identity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-propylphenoxy)methylpyrrolidine hydrochloride: This compound has a similar structure but with a methyl group instead of a pyrrolidine ring.
4-Bromo-2-propylphenol: This is a precursor in the synthesis of 3-(4-Bromo-2-propylphenoxy)pyrrolidine hydrochloride and shares some structural similarities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(4-bromo-2-propylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-3-10-8-11(14)4-5-13(10)16-12-6-7-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSYMMWBNHPDCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-08-5 | |
Record name | Pyrrolidine, 3-(4-bromo-2-propylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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